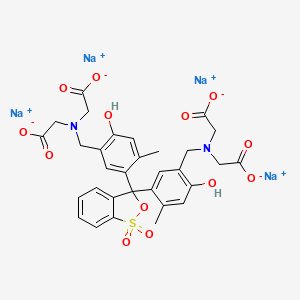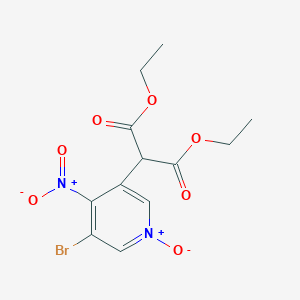
Diethyl (5-bromo-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (5-bromo-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate is a complex organic compound that features a pyridine ring substituted with bromine and nitro groups, along with a diethyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (5-bromo-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by nitration. The resulting intermediate is then subjected to esterification with diethyl malonate under acidic or basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (5-bromo-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Diethyl (5-bromo-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl (5-bromo-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and ester groups can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (5-chloro-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate
- Diethyl (5-bromo-4-amino-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate
- Diethyl (5-bromo-4-nitro-1-oxo-1lambda~5~-pyridin-2-yl)propanedioate
Uniqueness
Diethyl (5-bromo-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate is unique due to the specific positioning of the bromine and nitro groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
62516-12-5 |
|---|---|
Formule moléculaire |
C12H13BrN2O7 |
Poids moléculaire |
377.14 g/mol |
Nom IUPAC |
diethyl 2-(5-bromo-4-nitro-1-oxidopyridin-1-ium-3-yl)propanedioate |
InChI |
InChI=1S/C12H13BrN2O7/c1-3-21-11(16)9(12(17)22-4-2)7-5-14(18)6-8(13)10(7)15(19)20/h5-6,9H,3-4H2,1-2H3 |
Clé InChI |
KPNIVGBJDWLODH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=C[N+](=CC(=C1[N+](=O)[O-])Br)[O-])C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14515219.png)
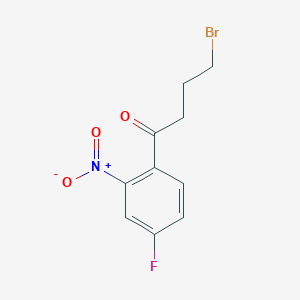
![N-(2-chloroethyl)-N-[2-[2-chloroethyl(nitroso)amino]ethyl]nitrous amide](/img/structure/B14515227.png)
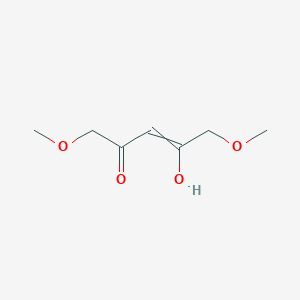
![2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14515232.png)
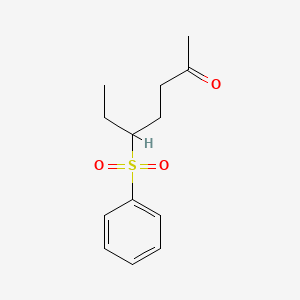
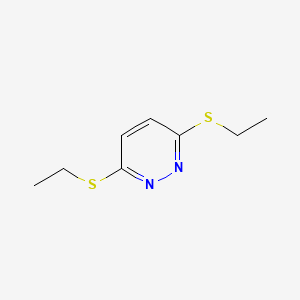
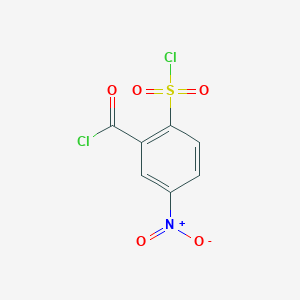
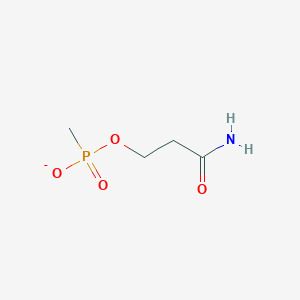
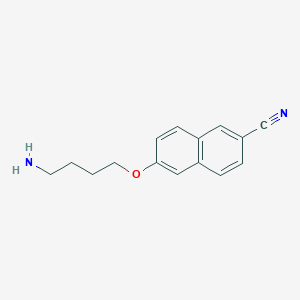
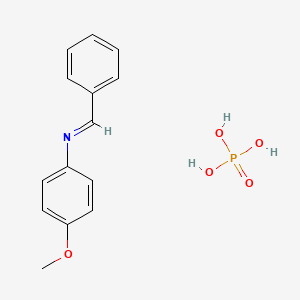
![5-Bromo-2,3-dimethylnaphtho[1,2-B]thiophene](/img/structure/B14515271.png)
![3-{4-[(E)-{[4-(Nonyloxy)phenyl]methylidene}amino]phenyl}prop-2-enoic acid](/img/structure/B14515288.png)
